molecular formula C15H10N4O3 B2747045 (2E)-1-(1H-1,2,3-benzotriazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 1362016-73-6

(2E)-1-(1H-1,2,3-benzotriazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B2747045
CAS No.: 1362016-73-6
M. Wt: 294.27
InChI Key: VNRKRIUKLKKCCH-CMDGGOBGSA-N
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Description

(2E)-1-(1H-1,2,3-benzotriazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is an organic compound that features a benzotriazole moiety and a nitrophenyl group connected through a propenone linkage

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(1H-1,2,3-benzotriazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is studied for its potential as a building block in organic synthesis

Biology

In biological research, compounds containing benzotriazole and nitrophenyl groups are often investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.

Industry

In industry, derivatives of this compound could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(1H-1,2,3-benzotriazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the condensation of benzotriazole with an appropriate aldehyde and a nitrophenyl ketone. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized on a larger scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(1H-1,2,3-benzotriazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form more complex nitro compounds.

    Reduction: The nitro group can be reduced to an amine, leading to the formation of aminophenyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of dinitrophenyl derivatives.

    Reduction: Formation of aminophenyl derivatives.

    Substitution: Formation of substituted benzotriazole derivatives.

Mechanism of Action

The mechanism of action of (2E)-1-(1H-1,2,3-benzotriazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzotriazole moiety can act as a ligand, binding to metal ions and affecting their reactivity.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(benzotriazol-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with the nitro group in the para position.

    (E)-1-(benzotriazol-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one: Similar structure but with the nitro group in the ortho position.

    (E)-1-(benzotriazol-1-yl)-3-(3-chlorophenyl)prop-2-en-1-one: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

(2E)-1-(1H-1,2,3-benzotriazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

IUPAC Name

(E)-1-(benzotriazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O3/c20-15(18-14-7-2-1-6-13(14)16-17-18)9-8-11-4-3-5-12(10-11)19(21)22/h1-10H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRKRIUKLKKCCH-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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